5-methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-N-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-9-18-16(22)13-10-20(2)11-14-15(13)19-21(17(14)23)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACXYLXLCUJCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of a pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives and suitable electrophiles. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Antimicrobial Activity :
- Several studies have reported the antimicrobial properties of pyrazolo derivatives against both bacterial and fungal strains. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
- Anti-inflammatory Properties :
- Anticancer Potential :
- Neuroprotective Effects :
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. synthesized various pyrazolo derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that several compounds exhibited significant inhibition zones against tested pathogens, highlighting their potential as new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In a pharmacological screening of pyrazolo derivatives for anti-inflammatory activity, compounds were tested for their ability to inhibit prostaglandin synthesis. The results showed that certain derivatives had lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .
Case Study 3: Anticancer Properties
Research focusing on the anticancer effects of pyrazolo[4,3-c]pyridine derivatives revealed that these compounds could effectively induce cell cycle arrest and apoptosis in various cancer cell lines. This was attributed to their ability to interact with specific molecular targets involved in cancer progression .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous pyrazolo[4,3-c]pyridine derivatives, emphasizing structural variations and their implications:
Key Observations:
Substituent Impact on Physical Properties :
- Melting Points : Carboxylate esters (e.g., ethyl esters) exhibit lower melting points (~212–251°C) compared to carboxamides, which lack reported MP data but are presumed to have higher thermal stability due to hydrogen bonding .
- Solubility : The N-(2-methoxyethyl) carboxamide derivative likely has enhanced water solubility due to its polar side chain, whereas aryl-substituted carboxamides (e.g., N-4-ethoxyphenyl ) may favor lipid membrane permeability.
Biological Relevance: Kinase Inhibition: The target compound’s carboxamide group mimics ATP-binding motifs in kinases, similar to KEV, a JAK inhibitor .
Synthetic Flexibility :
- Procedure A (reflux with amines ) yields high-purity products (84–89%), demonstrating adaptability for introducing diverse substituents at positions 5 and 7.
Biological Activity
5-Methyl-3-oxo-2-phenyl-N-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]pyridine class, which has been recognized for various pharmacological activities. The specific structural features of this compound contribute to its biological efficacy:
- Molecular Formula : C16H18N4O
- Molar Mass : 282.34 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
-
Mechanism of Action :
- The compound acts as a PARP inhibitor , which is crucial for cancer therapies targeting DNA repair mechanisms. By inhibiting PARP (Poly(ADP-ribose) polymerase), it enhances the cytotoxic effects on cancer cells, particularly those deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations) .
- It induces cell cycle arrest and apoptosis in cancer cells by increasing γH2AX levels and reducing poly(ADP-ribose) formation .
-
In Vitro Studies :
- The compound exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values varied significantly across different studies:
Comparative Efficacy
A comparative analysis of similar pyrazole compounds reveals that while many exhibit anticancer properties, the specific structural modifications in 5-methyl-3-oxo-2-phenyl-N-propyl derivatives enhance their potency:
| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.46 | PARP Inhibition |
| Compound B | A549 | 26 | Apoptosis Induction |
| Compound C | HCT116 | 1.1 | Cell Cycle Arrest |
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole derivatives:
- Study on Mefuparib Hydrochloride :
- Research by Bouabdallah et al. :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
